molecular formula C13H12N2O3S B11995802 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide CAS No. 2067-06-3

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide

Cat. No.: B11995802
CAS No.: 2067-06-3
M. Wt: 276.31 g/mol
InChI Key: ZXZQKHBNVGUISZ-UHFFFAOYSA-N
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Description

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide (compound 2a) is a Schiff base derived from sulfadiazine and salicylaldehyde. This compound belongs to a class of sulfonamide derivatives known for their antimicrobial properties, particularly against Gram-positive bacteria (e.g., Staphylococcus spp.), mycobacteria (e.g., Mycobacterium tuberculosis), and fungi . Its structure features a sulfonamide core linked to a salicylaldehyde-derived imine, which enhances its ability to chelate metal ions and interact with microbial targets .

Key physicochemical properties include:

  • Melting point: 246–248.5°C
  • Spectral data: IR shows characteristic peaks for –OH (3450 cm⁻¹), C=N (1610 cm⁻¹), and sulfonamide S=O (1320 cm⁻¹). NMR confirms the presence of aromatic protons (δ 6.8–8.2 ppm) and the imine proton (δ 8.9 ppm) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2067-06-3

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H12N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16/h1-9,16H,(H2,14,17,18)

InChI Key

ZXZQKHBNVGUISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage. The stoichiometric ratio of 1:1 between sulfanilamide and 2-hydroxybenzaldehyde is critical to minimize side products. A typical equation for the reaction is:

4-Aminobenzenesulfonamide+2-HydroxybenzaldehydeThis compound+H2O\text{4-Aminobenzenesulfonamide} + \text{2-Hydroxybenzaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O}

Standard Protocol

  • Reactants :

    • 4-Aminobenzenesulfonamide (1.0 equiv, 172.2 g/mol)

    • 2-Hydroxybenzaldehyde (1.0 equiv, 122.1 g/mol)

  • Solvent : Ethanol (absolute) is the preferred solvent due to its ability to dissolve both reactants and facilitate dehydration.

  • Conditions :

    • Reflux at 78–80°C for 4–5 hours.

    • Acid catalysis (e.g., glacial acetic acid, 1–2 drops) to accelerate imine formation.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated product and wash with cold ethanol.

    • Recrystallize from ethanol to obtain pure crystals.

Yield : 70–85%.
Melting Point : 220–264°C (varies with purity).

Optimization of Reaction Conditions

Solvent Effects

Ethanol remains the most effective solvent, balancing solubility and reaction efficiency. Alternatives like methanol or acetonitrile may reduce yields due to poorer solubility of the sulfonamide.

Catalytic Additives

  • Acetic Acid : Low concentrations (0.1–0.5% v/v) enhance reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.

  • Molecular Sieves : Incorporation of 3Å molecular sieves absorbs water, shifting equilibrium toward product formation.

Temperature and Time

  • Reflux Temperature (78–80°C) : Optimal for achieving high conversion within 4–5 hours. Prolonged heating (>6 hours) risks decomposition of the Schiff base.

  • Room-Temperature Reactions : Feasible but require extended reaction times (24–48 hours) and yield <50%.

Characterization and Analytical Validation

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy :

    • ν(C=N)\nu(\text{C=N}): 1600–1620 cm⁻¹.

    • ν(S=O)\nu(\text{S=O}): 1340–1360 cm⁻¹ (asymmetric) and 1150–1160 cm⁻¹ (symmetric).

    • ν(O-H)\nu(\text{O-H}): 3200–3400 cm⁻¹ (broad, phenolic -OH).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d6d_6) :

      • Imine proton (CH=N\text{CH=N}): δ 8.3–8.5 ppm (singlet).

      • Aromatic protons: δ 6.8–7.8 ppm (multiplets).

      • Phenolic -OH: δ 9.8–10.2 ppm (broad).

    • ¹³C NMR :

      • Imine carbon (C=N\text{C=N}): δ 160–165 ppm.

      • Sulfonamide SO2\text{SO}_2: δ 125–130 ppm.

Elemental Analysis

Typical results for C13H12N2O3S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3\text{S}:

  • Calculated : C 54.92%, H 4.25%, N 9.85%, S 11.28%.

  • Observed : C 54.80%, H 4.30%, N 9.78%, S 11.20%.

UV-Vis Spectroscopy

  • λmax\lambda_{\text{max}} in ethanol: 290–310 nm (ππ\pi \rightarrow \pi^* transition of the imine bond).

  • Molar absorptivity (ε\varepsilon): ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Comparative Analysis of Synthetic Routes

ParameterEthanol RefluxMethanol RefluxRoom-Temperature
Yield 85%65%45%
Reaction Time 5 hours6 hours48 hours
Purity (HPLC) >98%92%85%
Energy Consumption ModerateModerateLow

Challenges and Troubleshooting

Scalability

Laboratory-scale syntheses (1–10 g) achieve consistent yields, but industrial-scale production requires optimized heat transfer and mixing to maintain efficiency.

Applications and Derivatives

While beyond the scope of preparation methods, the synthesized compound serves as a precursor for antimicrobial agents, enzyme inhibitors, and coordination complexes. Structural modifications, such as introducing electron-withdrawing groups on the benzaldehyde ring, enhance bioactivity.

Chemical Reactions Analysis

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with sulfanilamide derivatives. The process can be summarized as follows:

  • Reagents :
    • 2-hydroxybenzaldehyde
    • Sulfanilamide derivatives (e.g., sulfathiazole, sulfamethoxazole)
  • Procedure :
    • The reactants are mixed in an appropriate solvent (usually ethanol).
    • The mixture is refluxed for several hours.
    • The product is purified through recrystallization.
  • Characterization :
    • The synthesized compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. These compounds exhibit significant activity against various bacterial strains and fungi.

  • Mechanism : The antimicrobial efficacy is attributed to the azomethine group present in the Schiff base, which interacts with microbial cell structures, disrupting normal cellular processes .
  • Tested Organisms : Commonly tested pathogens include:
    • Gram-positive bacteria: Staphylococcus aureus
    • Gram-negative bacteria: Salmonella typhi
    • Fungi: Candida albicans and Mucor species

The minimum inhibitory concentration (MIC) values indicate that these Schiff bases possess superior antimicrobial activity compared to traditional sulfa drugs .

Anticancer Activity

Recent investigations have highlighted the potential of this compound as a chemotherapeutic agent.

  • Cytotoxicity Studies :
    • The compound has shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231). The IC50 values indicate effective inhibition of cell proliferation .
  • Mechanism of Action :
    • The anticancer activity is believed to involve DNA binding and induction of apoptosis in cancer cells, making it a candidate for further drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • Key Structural Features :
    • The presence of hydroxyl and amino groups enhances biological activity.
    • Modifications to the benzene ring can significantly affect potency and selectivity against specific pathogens or cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various Schiff bases derived from sulfanilamide and found that derivatives like 4-((2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide exhibited high antimicrobial activity with MIC values significantly lower than conventional antibiotics .
  • Cytotoxicity Evaluation :
    Research focusing on the cytotoxic effects of these compounds revealed that certain derivatives displayed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. For example, its metal complexes have shown significant inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Minimum Inhibitory Concentration (MIC)

Compound Substituent(s) MIC (µM) Range Key Targets Cytotoxicity (Selectivity Index)
2a None (unsubstituted) 8–250 (mycobacteria) M. tuberculosis, M. kansasii Low (SI > 16)
2i 2,5-Dihydroxy 31.25 (fungi) Staphylococcus spp., Candida Minimal (SI > 16)
2p 3,5-Diiodo 7.81–62.5 (MRSA) Methicillin-resistant S. aureus High (SI < 4)
2d 5-Bromo 7.81–62.5 (Gram-positive) S. aureus, Enterococcus Moderate (SI ~8)

Key Findings :

  • Halogenation : Dihalogenation (e.g., 2p , 2d ) enhances activity against MRSA (MICs as low as 7.81 µM) but increases cytotoxicity due to higher lipophilicity .
  • Hydroxyl Groups : A second hydroxyl group (e.g., 2i ) improves selectivity for fungi (MIC = 1.95 µM) and staphylococci while maintaining low cytotoxicity .
  • Nitro Groups: Derivatives like 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide exhibit broad-spectrum activity but require structural optimization for reduced toxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR)
2a 246–248.5 90 C=N (1610 cm⁻¹), aromatic protons (δ 7.2–8.9)
2b 273–276 86 C-F (1220 cm⁻¹), δ 7.4–8.8 (aromatic)
2c 273–276 90 C-Cl (750 cm⁻¹), δ 7.6–8.7 (aromatic)
2i 247–249 88 Dual –OH (3400 cm⁻¹), δ 6.7–8.6

Trends :

  • Halogenated derivatives (2b , 2c , 2d ) exhibit higher melting points (>270°C) due to increased molecular symmetry and intermolecular interactions .
  • Electron-withdrawing groups (e.g., –NO₂ in 2f) shift NMR signals downfield (δ 8.5–9.1 ppm) .

Cytotoxicity and Selectivity

  • 2a and 2i demonstrate favorable selectivity indices (SI > 16) against microbial targets, whereas dihalogenated analogs (2p , 2d ) show higher cytotoxicity (SI < 8) .
  • Metal complexes (e.g., Cu(II) and Zn(II) chelates of 2a ) enhance antibacterial activity (MICs reduced by 50%) but maintain low cytotoxicity, suggesting improved target specificity .

Comparison with Non-Schiff Base Sulfonamides

  • Sulfadiazine : Parent drug has higher MICs (e.g., 125 µM for S. aureus) compared to 2a (31.25 µM) .
  • 4-((4-Methylbenzylidene)amino)benzenesulfonamide: Lacks the –OH group, resulting in 4-fold lower antifungal activity than 2i .

Biological Activity

4-((2-Hydroxybenzylidene)amino)benzenesulfonamide, also known as a Schiff base derived from 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C₁₃H₁₂N₂O₃S, characterized by a sulfonamide group and a hydroxyl group. The synthesis typically involves a condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide, forming an imine intermediate that can undergo further reduction to yield the final product. The reaction can be summarized as follows:

4 Aminobenzenesulfonamide+2 Hydroxybenzaldehyde4 2 Hydroxybenzylidene amino benzenesulfonamide\text{4 Aminobenzenesulfonamide}+\text{2 Hydroxybenzaldehyde}\rightarrow \text{4 2 Hydroxybenzylidene amino benzenesulfonamide}

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. It has been shown to inhibit bacterial growth by targeting essential enzymes or pathways critical for bacterial survival. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to its antibacterial properties, this compound also displays antifungal activity. It has been tested against several fungal strains, showing promising results that suggest potential applications in treating fungal infections .

The precise mechanism of action for this compound is thought to involve the inhibition of key enzymes involved in bacterial metabolism. Molecular docking studies have provided insights into its binding affinities with various biological targets, suggesting that structural modifications could enhance its biological efficacy .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : A comparative study assessed the antimicrobial efficacy of various Schiff bases, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while it effectively inhibits bacterial growth, it maintains a favorable safety profile on human cells, indicating its potential as a therapeutic agent .
  • Molecular Docking Studies : Computational analyses have elucidated the binding modes of this compound with target enzymes, highlighting its potential for further development as an antimicrobial agent. These studies suggest that modifications to its structure may improve binding affinity and enhance biological activity .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameStructureUnique Features
4-AminobenzenesulfonamideStructureBase structure without hydroxyl group
4-((2-Hydroxy-3-methoxybenzylidene)amino)benzenesulfonamideStructureContains methoxy substituent affecting solubility
N-(Thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)benzenesulfonamideStructureIncorporates thiazole moiety enhancing biological activity

Q & A

Q. What are the standard synthetic routes for preparing 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide?

The compound is synthesized via Schiff base formation by reacting 2-hydroxybenzaldehyde derivatives with 4-aminobenzenesulfonamide. A typical protocol involves refluxing equimolar amounts of 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide in ethanol with catalytic acetic acid (~5% v/v) for 6–12 hours . Purification is achieved through recrystallization from ethanol or ethyl acetate. Reaction progress is monitored by TLC, and product purity is confirmed via melting point analysis and spectroscopic techniques (IR, NMR).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization involves a combination of:

  • IR spectroscopy : Detection of the imine (C=N) stretch near 1600–1650 cm⁻¹ and sulfonamide (S=O) stretches at 1150–1350 cm⁻¹.
  • NMR spectroscopy : ¹H-NMR confirms the presence of the aromatic protons, hydroxyl (-OH) resonance (~10–12 ppm), and imine proton (~8.5 ppm). ¹³C-NMR identifies carbonyl and aromatic carbons.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. What solvents and reaction conditions are optimal for synthesizing Schiff base sulfonamides?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol are preferred due to their ability to dissolve both aromatic aldehydes and sulfonamides. Acid catalysis (e.g., acetic acid) accelerates imine formation, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups. Reaction temperatures typically range from 60°C to reflux (78°C for ethanol) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (DFT, Hartree-Fock) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum chemical reaction path searches with machine learning to identify optimal catalysts, solvents, and temperatures . Molecular docking studies (e.g., AutoDock Vina) can pre-screen bioactivity by simulating ligand-receptor interactions, guiding targeted synthesis .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide Schiff bases?

Discrepancies may arise from variations in:

  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound stability.
  • Purity : HPLC analysis (C18 columns, acetonitrile/water gradients) ensures >95% purity .
  • Structural analogs : Substituent positions (e.g., nitro vs. hydroxyl groups) drastically alter bioactivity. Meta-substituted derivatives often show enhanced antimicrobial activity compared to para-substituted analogs .

Q. How are advanced spectroscopic techniques employed to resolve ambiguities in structural elucidation?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., JANA2006 software for crystal structure refinement) .
  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in complex aromatic systems and confirms connectivity between the benzylidene and sulfonamide moieties .

Q. What methodologies improve yield in multi-step syntheses of functionalized sulfonamides?

  • Flow chemistry : Enhances reproducibility and scalability for reactions requiring precise temperature control (e.g., nitration or halogenation steps).
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like imine formation .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for sulfonamide derivatives in anticancer assays?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines (e.g., MCF-7, HeLa). Statistical analysis (ANOVA with Tukey’s post-hoc test) ensures significance (p < 0.05) .

Q. What in silico tools predict the physicochemical properties of this compound?

  • SwissADME : Estimates logP, solubility, and bioavailability.
  • Molinspiration : Predicts drug-likeness (Lipinski’s Rule of Five).
  • Gaussian 16 : Computes electrostatic potential maps to identify reactive sites .

Q. How are reaction kinetics analyzed for sulfonamide derivatization?

Pseudo-first-order kinetics are applied using UV-Vis spectroscopy to track absorbance changes (e.g., imine formation at 300–400 nm). Rate constants (k) are derived from linear regression of ln([A]₀/[A]) vs. time plots. Activation energy (Eₐ) is calculated via the Arrhenius equation using data from temperature-controlled reactions (25–70°C) .

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